molecular formula C14H19NO2 B2754249 N-(3-hydroxy-3-phenylpropyl)cyclobutanecarboxamide CAS No. 1396747-41-3

N-(3-hydroxy-3-phenylpropyl)cyclobutanecarboxamide

Cat. No. B2754249
CAS RN: 1396747-41-3
M. Wt: 233.311
InChI Key: IEHNHROWKAKSTR-UHFFFAOYSA-N
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Description

“N-(3-hydroxy-3-phenylpropyl)cyclobutanecarboxamide” is a compound that contains a cyclobutanecarboxamide group, which is a four-membered cyclic amide, and a 3-hydroxy-3-phenylpropyl group, which is a propyl chain with a phenyl group and a hydroxy group at the third carbon .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 3-hydroxy-3-phenylpropylamine with cyclobutanecarboxylic acid or its activated form . The exact conditions and reagents would depend on the specific synthetic route chosen .


Molecular Structure Analysis

The molecular structure of this compound would consist of a cyclobutanecarboxamide core with a 3-hydroxy-3-phenylpropyl group attached to the nitrogen of the amide . The exact 3D structure would depend on the specific stereochemistry of the compound .


Chemical Reactions Analysis

As an amide, this compound could undergo various reactions such as hydrolysis, reduction, and reactions with nucleophiles . The phenyl and hydroxy groups could also participate in various reactions typical for aromatic rings and alcohols, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . For example, the presence of the polar amide and hydroxy groups would likely make it somewhat soluble in polar solvents .

Scientific Research Applications

Cyclobutane Ring in Drug Design

Cyclobutanes, such as N-(3-hydroxy-3-phenylpropyl)cyclobutanecarboxamide, are increasingly utilized in medicinal chemistry due to their unique structural features, including a puckered configuration, longer C−C bond lengths, and increased C−C π-character. These characteristics contribute to their chemical inertness despite being a highly strained carbocycle. The incorporation of cyclobutane rings in drug candidates can lead to favorable properties, such as preventing cis/trans-isomerization, replacing larger cyclic systems, enhancing metabolic stability, and filling hydrophobic pockets in target molecules (van der Kolk et al., 2022).

Catalysis and Organic Synthesis

Cyclobutanones and their derivatives, closely related to N-(3-hydroxy-3-phenylpropyl)cyclobutanecarboxamide, play a significant role in organic synthesis. For instance, 3-(2-Hydroxyphenyl)cyclobutanones can undergo palladium-catalyzed reactions with aryl bromides to afford arylated benzolactones through a sequence involving carbon-carbon bond cleavage and formation. This process highlights the potential of cyclobutane derivatives in facilitating complex organic transformations, which are crucial for synthesizing bioactive molecules and pharmaceuticals (Matsuda, Shigeno, & Murakami, 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target, which is not known based on the current information .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses . As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-13(11-5-2-1-3-6-11)9-10-15-14(17)12-7-4-8-12/h1-3,5-6,12-13,16H,4,7-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHNHROWKAKSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-3-phenylpropyl)cyclobutanecarboxamide

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